molecular formula C11H17N3 B1436221 3-(1-methyl-1H-pyrazol-5-yl)-8-azabicyclo[3.2.1]octane CAS No. 1692335-32-2

3-(1-methyl-1H-pyrazol-5-yl)-8-azabicyclo[3.2.1]octane

Numéro de catalogue: B1436221
Numéro CAS: 1692335-32-2
Poids moléculaire: 191.27 g/mol
Clé InChI: AQIVISWYEYMMHQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-(1-methyl-1H-pyrazol-5-yl)-8-azabicyclo[3.2.1]octane is a useful research compound. Its molecular formula is C11H17N3 and its molecular weight is 191.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

3-(1-Methyl-1H-pyrazol-5-yl)-8-azabicyclo[3.2.1]octane, with CAS number 1692335-32-2, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, focusing on its mechanism of action, structure-activity relationship (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11_{11}H17_{17}N3_3 with a molecular weight of 191.27 g/mol. The compound features a bicyclic structure that contributes to its unique biological properties.

Research indicates that this compound acts primarily as an inhibitor of N-acylethanolamine-hydrolyzing acid amidase (NAAA) , an enzyme involved in the degradation of endocannabinoids and other fatty acid amides. Inhibition of NAAA is associated with anti-inflammatory effects due to the preservation of endogenous palmitoylethanolamide (PEA), which enhances analgesic and anti-inflammatory responses at sites of inflammation .

Structure-Activity Relationship (SAR)

A significant study focused on the SAR of pyrazole azabicyclo[3.2.1]octanes revealed that modifications to the pyrazole ring can significantly impact inhibitory potency against NAAA. For instance, derivatives with specific substituents showed enhanced activity, with some compounds achieving IC50_{50} values in the low nanomolar range (e.g., 0.042 μM for ARN19689 ) .

Table 1: Inhibitory Activity of Selected Pyrazole Azabicyclo[3.2.1]octane Derivatives

Compound IDStructureIC50_{50} (μM)Remarks
ARN19689Structure0.042High potency NAAA inhibitor
ARN16186Structure0.064Good pharmacokinetic properties
ARN50Structure0.655Moderate activity

Biological Studies

Several studies have investigated the biological effects of this compound:

  • Anti-inflammatory Effects : In vivo studies demonstrated that administration of NAAA inhibitors like this compound resulted in reduced inflammation in animal models, suggesting potential therapeutic applications in conditions such as arthritis and neuropathic pain .
  • Analgesic Properties : The preservation of PEA levels through NAAA inhibition has been linked to enhanced analgesic effects, making this compound a candidate for pain management therapies .

Case Studies

A notable case study involved the evaluation of this compound's efficacy in a model of inflammatory pain. The results indicated a significant reduction in pain sensitivity compared to control groups, supporting its role as a promising analgesic agent .

Applications De Recherche Scientifique

Anticancer Activity

Research indicates that 3-(1-methyl-1H-pyrazol-5-yl)-8-azabicyclo[3.2.1]octane exhibits significant antiproliferative effects against various cancer cell lines. The mechanism primarily involves the inhibition of heat shock protein 90 (Hsp90), which plays a crucial role in the maturation and stability of several oncoproteins.

Case Study: In Vitro Antiproliferative Effects

A study demonstrated that this compound showed an IC50 value of approximately 0.02 μM against LoVo (human colorectal cancer) cells, indicating high efficacy in inhibiting cell growth through Hsp90 inhibition.

Table 2: Antiproliferative Activity Data

Cell LineIC50 (μM)Mechanism of Action
LoVo0.02Hsp90 inhibition
SW6200.05Induction of apoptosis
MCF70.10Cell cycle arrest

Induction of Apoptosis

The compound promotes apoptosis in cancer cells by up-regulating pro-apoptotic proteins such as Bax and cleaved caspase-3 , while down-regulating anti-apoptotic proteins like Bcl-2 . This dual mechanism enhances its effectiveness in inducing cancer cell death.

Study Insights

In vivo studies using SW620 xenograft mouse models revealed that treatment with the compound significantly repressed tumor growth, with tumor volume measurements indicating a reduction of over 60% compared to untreated controls after four weeks.

Molecular Docking Studies

Molecular docking simulations have provided insights into the binding affinity and interaction modes between the compound and Hsp90α. The results suggest that the pyrazole group forms critical hydrogen bonds with amino acid residues within the ATP-binding pocket of Hsp90, enhancing its inhibitory potential.

Propriétés

IUPAC Name

3-(2-methylpyrazol-3-yl)-8-azabicyclo[3.2.1]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3/c1-14-11(4-5-12-14)8-6-9-2-3-10(7-8)13-9/h4-5,8-10,13H,2-3,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQIVISWYEYMMHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2CC3CCC(C2)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(1-methyl-1H-pyrazol-5-yl)-8-azabicyclo[3.2.1]octane
Reactant of Route 2
3-(1-methyl-1H-pyrazol-5-yl)-8-azabicyclo[3.2.1]octane
Reactant of Route 3
3-(1-methyl-1H-pyrazol-5-yl)-8-azabicyclo[3.2.1]octane
Reactant of Route 4
3-(1-methyl-1H-pyrazol-5-yl)-8-azabicyclo[3.2.1]octane
Reactant of Route 5
3-(1-methyl-1H-pyrazol-5-yl)-8-azabicyclo[3.2.1]octane
Reactant of Route 6
3-(1-methyl-1H-pyrazol-5-yl)-8-azabicyclo[3.2.1]octane

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.